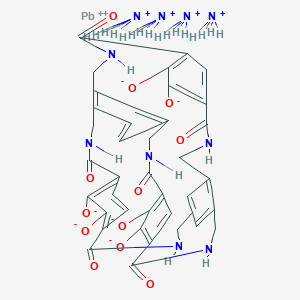
Hexalactam-lead
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is a chemical compound with the molecular formula C42H46N10O12Pb and a molecular weight of 1090.07444 . This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.
化学反应分析
Hexalactam-lead undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the complex into reduced forms, often using reducing agents like sodium borohydride.
Substitution: The complex can participate in substitution reactions where ligands in the complex are replaced by other ligands.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
科学研究应用
Hexalactam-lead has several scientific research applications:
Chemistry: It is used as a model compound to study coordination chemistry and the behavior of lead(II) complexes.
Biology: The compound’s interactions with biological molecules are studied to understand its potential biological effects and toxicity.
Medicine: Research is ongoing to explore its potential therapeutic applications, although its toxicity poses challenges.
作用机制
The mechanism of action of tricatechol hexalactam-lead(II) complex involves its interaction with molecular targets, primarily through coordination with metal ions. The pathways involved include:
相似化合物的比较
Hexalactam-lead can be compared with other similar compounds, such as:
Catechol-lead(II) complexes: These compounds share similar coordination chemistry but differ in their specific ligands and properties.
This compound(II) complexes: These complexes have similar structural features but may vary in their reactivity and applications.
属性
CAS 编号 |
130343-58-7 |
|---|---|
分子式 |
C42H46N10O12Pb |
分子量 |
1090 g/mol |
IUPAC 名称 |
tetraazanium;6,11,22,27,34,39-hexaoxo-5,12,21,28,33,40-hexazaheptacyclo[15.14.10.27,10.223,26.235,38.13,30.014,19]octatetraconta-1,3(44),7,9,14(19),15,17,23,25,30,35,37,42,45,47-pentadecaene-8,9,24,25,36,37-hexolate;lead(2+) |
InChI |
InChI=1S/C42H36N6O12.4H3N.Pb/c49-31-25-3-4-26(32(31)50)38(56)44-14-20-9-21-11-22(10-20)16-46-40(58)28-6-8-30(36(54)34(28)52)42(60)48-18-24-12-19(13-43-37(25)55)1-2-23(24)17-47-41(59)29-7-5-27(33(51)35(29)53)39(57)45-15-21;;;;;/h1-12,49-54H,13-18H2,(H,43,55)(H,44,56)(H,45,57)(H,46,58)(H,47,59)(H,48,60);4*1H3;/q;;;;;+2/p-2 |
InChI 键 |
NFHVBNDVYFOROW-UHFFFAOYSA-L |
SMILES |
C1C2=CC3=C(CNC(=O)C4=C(C(=C(C=C4)C(=O)NCC5=CC(=CC(=C5)CNC(=O)C6=C(C(=C(C=C6)C(=O)N1)[O-])[O-])CNC(=O)C7=C(C(=C(C=C7)C(=O)NC3)[O-])[O-])[O-])[O-])C=C2.[NH4+].[NH4+].[NH4+].[NH4+].[Pb+2] |
规范 SMILES |
C1C2=CC3=C(CNC(=O)C4=C(C(=C(C=C4)C(=O)NCC5=CC(=CC(=C5)CNC(=O)C6=C(C(=C(C=C6)C(=O)N1)[O-])[O-])CNC(=O)C7=C(C(=C(C=C7)C(=O)NC3)[O-])[O-])[O-])[O-])C=C2.[NH4+].[NH4+].[NH4+].[NH4+].[Pb+2] |
Key on ui other cas no. |
130343-58-7 |
同义词 |
hexalactam-lead tricatechol hexalactam-lead(II) complex |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















